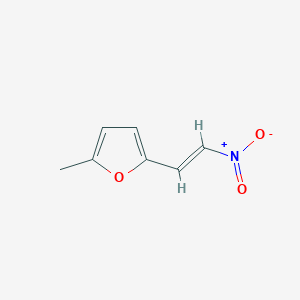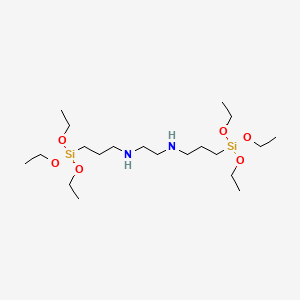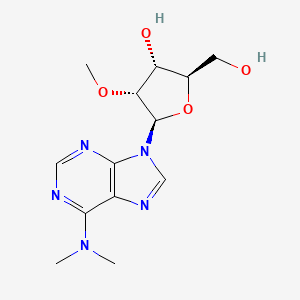
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
概要
説明
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a chemical compound with the CAS Number: 31407-27-9 . It has a molecular weight of 279.73 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-6-chloro-4-phenyl-3-quinolinecarbonitrile . The InChI code is 1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H, (H2,19,20) . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
The compound 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a powder at room temperature . It has a molecular weight of 279.73 .科学的研究の応用
Synthesis and Derivative Formation
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : This compound is used in synthesizing 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives, which have been studied for their reactivity towards various compounds and antimicrobial activities (Elkholy & Morsy, 2006).
Creation of Antifungal Compounds : Synthesis of 2-amino-5-oxo-4-phenyl-tetrahydroquinoline-3-carbonitrile and its analogues have shown potential antifungal properties, highlighting the relationship between functional group variation and biological activity (Gholap et al., 2007).
Microbial Screening : Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile have shown effective action against tested microbes, indicating their potential in antimicrobial applications (Goswami et al., 2022).
Corrosion Inhibition
Corrosion Inhibition in Mild Steel : Compounds like 2-amino-4-arylquinoline-3-carbonitriles have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions, showing significant potential in this area (Verma et al., 2015).
Computational Study on Corrosion Inhibition : A computational study on novel quinoline derivatives, including 2-amino-4-phenylquinoline-3-carbonitriles, has provided insights into their corrosion inhibition performances on iron, supporting their practical applications in corrosion prevention (Erdoğan et al., 2017).
Biological and Chemical Research
Biological Activity of Pyran Derivatives : New pyran derivatives based on 8-hydroxyquinoline, including 2-amino-4-phenyl-4H-pyranoquinoline-3-carbonitriles, have demonstrated potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).
Antitumor Activity in Colorectal Cancer : The quinoline derivative 2-amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile has shown binding to β-Catenin protein, suggesting its potential in antitumor strategies targeting colorectal cancer (Mansour et al., 2021).
Safety And Hazards
特性
IUPAC Name |
2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKCEMXDFJEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296347 | |
| Record name | 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
CAS RN |
31407-27-9 | |
| Record name | NSC108905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)

![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)
